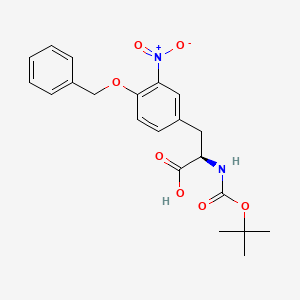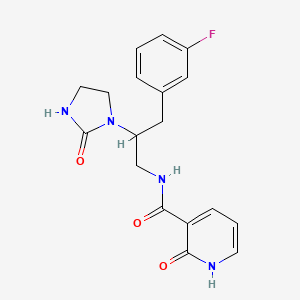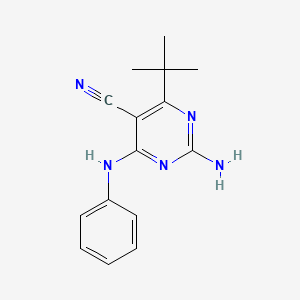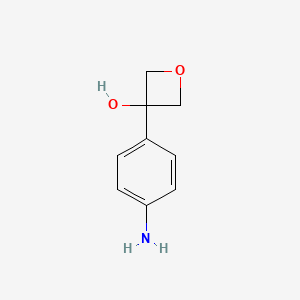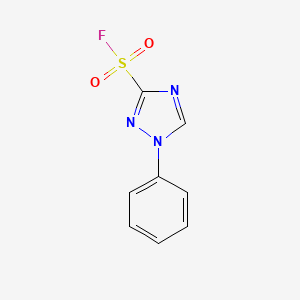
1-Phenyl-1,2,4-triazole-3-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-1,2,4-triazole-3-sulfonyl fluoride is a chemical compound with the molecular formula C8H6FN3O2S. It is a member of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agrochemicals, and materials science . This compound is particularly notable for its sulfonyl fluoride group, which imparts unique reactivity and stability characteristics.
Preparation Methods
The synthesis of 1-Phenyl-1,2,4-triazole-3-sulfonyl fluoride typically involves the reaction of 1-phenyl-1,2,4-triazole with sulfonyl fluoride reagents. One common method includes the use of 1-bromoethenesulfonyl fluoride as a synthetic equivalent for acetylenesulfonyl fluoride . The reaction conditions often involve the use of a base such as triethylamine to facilitate the formation of the sulfonyl fluoride group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-Phenyl-1,2,4-triazole-3-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The compound can undergo cyclization to form cyclic derivatives, which are useful in various chemical applications.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents such as Oxone, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Phenyl-1,2,4-triazole-3-sulfonyl fluoride has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its ability to form stable and bioactive derivatives.
Chemical Biology: The compound is employed in bioconjugation techniques to label and study proteins and other biomolecules.
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as fluorinated polymers.
Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.
Mechanism of Action
The mechanism of action of 1-Phenyl-1,2,4-triazole-3-sulfonyl fluoride involves its reactivity as a sulfonyl fluoride. The sulfonyl fluoride group acts as an electrophile, reacting with nucleophilic sites on target molecules. This reactivity is utilized in bioconjugation techniques, where the compound forms covalent bonds with nucleophilic residues on proteins, allowing for the study of protein function and interactions . The triazole ring also contributes to the compound’s stability and reactivity, making it a versatile tool in chemical biology.
Comparison with Similar Compounds
1-Phenyl-1,2,4-triazole-3-sulfonyl fluoride can be compared with other similar compounds, such as:
1-Phenyl-1,2,3-triazole-4-sulfonyl fluoride: This compound has a different substitution pattern on the triazole ring, which can affect its reactivity and applications.
1-Phenyl-1,2,4-triazole-3-sulfonamide: This derivative lacks the fluoride group, resulting in different chemical properties and reactivity.
Fluorinated 1,2,3-triazoles: These compounds have similar fluorinated groups but differ in the position of the triazole ring, leading to variations in their chemical behavior and applications.
The uniqueness of this compound lies in its combination of the sulfonyl fluoride group with the triazole ring, providing a balance of stability and reactivity that is valuable in various scientific fields.
Properties
IUPAC Name |
1-phenyl-1,2,4-triazole-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O2S/c9-15(13,14)8-10-6-12(11-8)7-4-2-1-3-5-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJWQOPRUKCBMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
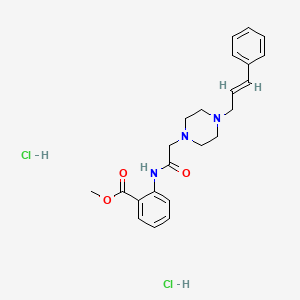
![4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methylbenzenesulfonyl)quinoline](/img/structure/B2941029.png)
![2-[4-(Benzylthio)-3,6-dihydro-1,3,5-triazin-1(2H)-yl]ethanol hydrochloride](/img/structure/B2941030.png)
![1-[2-(4-Fluorophenoxy)acetyl]piperidine-4-carbonitrile](/img/structure/B2941031.png)
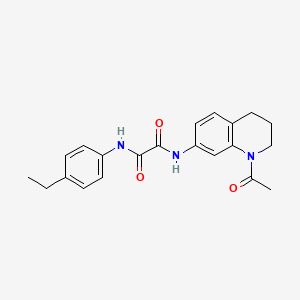
![N-[2-(difluoromethoxy)phenyl]-1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamide](/img/structure/B2941035.png)
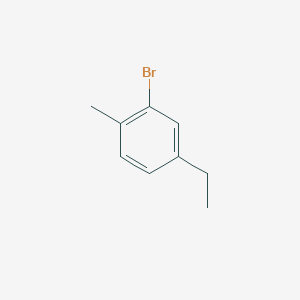
![2,3-dimethoxy-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide](/img/structure/B2941039.png)
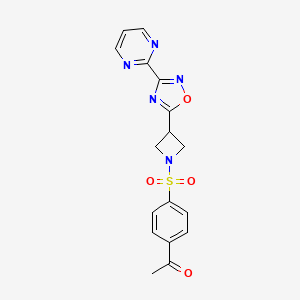
![5-((4-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2941044.png)
